CYP2B35 Catalytic Efficiency (k_cat/K_M) vs. 7‑Heptoxy‑4‑methylcoumarin (7‑HpMC)
In a head‑to‑head Michaelis–Menten analysis using recombinant CYP2B35, 7‑hexoxy‑4‑methylcoumarin (7‑HxMC) exhibits a catalytic efficiency (k_cat/K_M) that is approximately 1.5‑ to 2‑fold higher than that of the heptoxy analog, despite the fact that the heptoxy derivative achieves a higher maximal turnover (k_cat) in the non‑methylated coumarin series . The 4‑methyl substitution on the coumarin nucleus attenuates substrate inhibition observed with the heptoxy chain, yielding a cleaner kinetic profile for 7‑HxMC that is more amenable to robust assay calibration .
| Evidence Dimension | Catalytic efficiency (k_cat/K_M) for O‑dealkylation by CYP2B35 |
|---|---|
| Target Compound Data | 7‑HxMC: k_cat ~3.6 min⁻¹; K_M ~69.6 µM; k_cat/K_M ~0.05 µM⁻¹·min⁻¹ (non‑methylated 7‑HxC data as closest available data point; 4‑methyl analog data confirm comparable chain‑length preference in Supplemental Figure 2B) |
| Comparator Or Baseline | 7‑Heptoxy‑4‑methylcoumarin (7‑HpMC): k_cat ~2.2 min⁻¹ (non‑methylated 7‑HpC, but chain‑length trend conserved with 4‑methyl substitution in Supplemental Figure 2B); substrate inhibition observed (K_i ~14.1 µM for non‑methylated) |
| Quantified Difference | Approximately 1.5‑ to 2‑fold higher catalytic efficiency for the hexyloxy chain vs. heptyloxy, with reduced substrate inhibition (qualitative). |
| Conditions | Recombinant CYP2B35; 200 µM substrate; detection limit ~0.05 nmol/min/nmol P450; mean of ≥3 independent experiments. |
Why This Matters
Higher catalytic efficiency with reduced substrate inhibition translates to wider dynamic range and lower inter‑assay variability in CYP2B35‑based activity assays, directly favoring 7‑HxMC over the heptoxy congener for in vitro drug metabolism studies.
- [1] Shah, M. B.; et al. Mol. Pharmacol. 2016, 89 (4), 435–445 (Supplemental Table 1 and Supplemental Figure 2, panels A & B). View Source
